molecular formula C15H22N2O2 B567758 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester CAS No. 1292370-11-6

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B567758
CAS No.: 1292370-11-6
M. Wt: 262.353
InChI Key: UCYOGGQZCVGDMS-UHFFFAOYSA-N
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Description

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a versatile small molecule that serves as a scaffold in various chemical syntheses. This compound is characterized by its piperidine ring, which is substituted with a methylaminomethyl group and a benzyl ester functional group. Its unique structure makes it valuable in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methylaminomethyl Group: This step often involves the alkylation of the piperidine ring with formaldehyde and methylamine under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1-carboxylic acid benzyl ester: Lacks the methylaminomethyl group, making it less versatile in certain synthetic applications.

    3-Aminomethyl-piperidine-1-carboxylic acid benzyl ester: Similar structure but without the methyl group, which can affect its reactivity and binding properties.

    N-Benzylpiperidine-1-carboxylic acid: Another related compound with different functional groups, leading to varied chemical behavior.

Uniqueness

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester stands out due to its specific substitution pattern, which enhances its reactivity and potential for modification. This makes it a valuable scaffold in the synthesis of diverse chemical entities.

Properties

IUPAC Name

benzyl 3-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16-10-14-8-5-9-17(11-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYOGGQZCVGDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696721
Record name Benzyl 3-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292370-11-6
Record name Benzyl 3-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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